molecular formula C23H20ClNO3 B11417002 5-chloro-N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

5-chloro-N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B11417002
M. Wt: 393.9 g/mol
InChI Key: NYSNXNQLSUVHKN-UHFFFAOYSA-N
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Description

5-Chloro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan-2-yl Methyl Group: This step involves the alkylation of the benzofuran core with a furan-2-yl methyl halide under basic conditions.

    Attachment of the 4-Methylphenyl Methyl Group: This step involves the alkylation of the intermediate product with a 4-methylphenyl methyl halide under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

5-Chloro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Chemical Biology: The compound is utilized in chemical biology to investigate the mechanisms of action of various biological processes.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide
  • 5-Chloro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxylate
  • 5-Chloro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxylic acid

Uniqueness

The uniqueness of 5-chloro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C23H20ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H20ClNO3/c1-15-5-7-17(8-6-15)13-25(14-19-4-3-11-27-19)23(26)22-16(2)20-12-18(24)9-10-21(20)28-22/h3-12H,13-14H2,1-2H3

InChI Key

NYSNXNQLSUVHKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C

Origin of Product

United States

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